molecular formula C19H18N4O3S B2597717 (E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1799265-91-0

(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2597717
CAS No.: 1799265-91-0
M. Wt: 382.44
InChI Key: FZOHYLYIYIVTNB-RIYZIHGNSA-N
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Description

The compound is a derivative of (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one . It has been evaluated for its mushroom tyrosinase inhibitory activity . The compound showed potent tyrosinase inhibitory activity, with IC 50 values of 0.0433 µM and 0.28 µM for the monophenolase and diphenolase as substrates .


Synthesis Analysis

The synthesis of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives involves the reaction of 2-acetylfuran with the appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic acid solution .


Molecular Structure Analysis

The molecular structure of these derivatives was confirmed by IR, 1 H-NMR, and 13 C-NMR spectral data .


Chemical Reactions Analysis

The compound exhibits mixed-type inhibition against tyrosinase . The intersections of the lines from the slope and intercept with the X-axis showed values (12 nM and 165 nM) and α values (101 nM and 505 nM) when -DOPA were used as the substrates .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : A study reported the synthesis of new series of pyrazole and imidazole derivatives, including those similar to the compound of interest, which showed promising antimicrobial activities against a range of bacteria and fungi. The structures of these compounds were verified using various spectroscopic methods (Idhayadhulla, Kumar, & Abdul, 2012).

  • Heterocyclic Compounds Synthesis : Another study highlighted the synthesis of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. The synthesized compounds showed potent effects against tested Gram-positive and negative bacteria and fungi. The study emphasized the relevance of these compounds in developing effective antimicrobial agents (El-Wahab et al., 2011).

  • Derivative Synthesis for Antiprotozoal Agents : A distinct study focused on synthesizing imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds exhibited strong DNA affinities and promising in vitro and in vivo activities against trypanosomal and plasmodium parasites, indicating their potential as therapeutic agents (Ismail et al., 2004).

  • Antibacterial and Antifungal Activities : The synthesis of pyrazolines and pyrazole derivatives with benzenesulfonamide moieties was reported in a study. These compounds were tested for their antimicrobial activity against various bacteria and fungi, showing promising results that underscore their potential in medical applications (Hassan, 2013).

Mechanism of Action

Molecular docking results indicated that the compound can bind to the catalytic and allosteric sites 1 and 2 of tyrosinase to inhibit enzyme activity . The compound interacted with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .

Properties

IUPAC Name

(E)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-27(25,14-8-16-5-2-1-3-6-16)20-9-10-22-11-12-23-19(22)15-17(21-23)18-7-4-13-26-18/h1-8,11-15,20H,9-10H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOHYLYIYIVTNB-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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